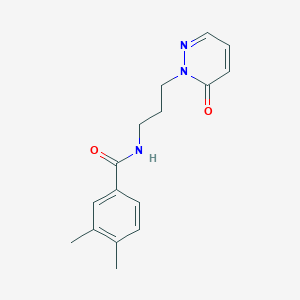

3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Description

3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule featuring a pyridazinone core linked via a propyl chain to a 3,4-dimethyl-substituted benzamide group. The pyridazinone moiety is a heterocyclic scaffold known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation. Its synthesis likely involves coupling a pyridazinone precursor with a functionalized benzamide derivative, as inferred from analogous protocols in pyridazine chemistry .

Properties

IUPAC Name |

3,4-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12-6-7-14(11-13(12)2)16(21)17-8-4-10-19-15(20)5-3-9-18-19/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYMSAHBPCVOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Pyridazinone Moiety: The pyridazinone moiety can be introduced through a nucleophilic substitution reaction involving a suitable pyridazinone derivative and the benzamide intermediate.

Final Coupling: The final step involves coupling the pyridazinone-substituted benzamide with a propylamine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzamide or pyridazinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels. The pyridazinone moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a benzamide group with a pyridazinone core. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Heterocycles: The pyridazinone core in the target compound contrasts with the sulfonamide-linked pyridazinone in 5a and the benzoimidazole-acridine hybrid in 3a . Pyridazinones are associated with anti-inflammatory and kinase inhibitory activity, whereas acridine derivatives (as in 3a) are linked to cholinesterase inhibition.

However, this may reduce aqueous solubility, a trade-off critical for pharmacokinetics. The propyl linker in the target compound mirrors the spacer in 3a, suggesting a balance between molecular flexibility and rigidity for target engagement.

Synthetic Complexity :

- The synthesis of 5a involves benzyl bromide coupling under mild conditions (5°C, 3 hours) , while 3a required preparative thin-layer chromatography for purification, yielding only 23% . The target compound’s synthesis may face similar challenges in optimizing coupling efficiency and purification.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The pyridazinone ring is critical for hydrogen bonding with enzyme active sites, as seen in sulfonamide-based analogs like 5a . Replacing sulfonamide with benzamide may alter binding specificity. 3,4-Dimethyl groups on the benzamide could sterically hinder interactions with off-target proteins, enhancing selectivity.

Biological Activity

3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structure, characterized by the presence of a pyridazinone moiety and dimethyl substitutions on the benzamide core, suggests potential for diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is , with a molecular weight of approximately 375.5 g/mol. The compound's structure can be represented as follows:

Pharmacological Activities

Research indicates that compounds with similar structural features may exhibit a range of biological activities including:

- Anticancer Activity : Compounds with pyridazine cores have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in apoptosis and angiogenesis .

- Anti-inflammatory Effects : The anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, likely through their interaction with pain pathways in the central nervous system.

The mechanisms by which 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators .

- Receptor Modulation : Interaction with various receptors involved in pain and inflammation could contribute to its analgesic and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzamide derivatives, including those with pyridazine components:

- Antitumor Activity : A study indicated that certain benzamide derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., A549 and MCF-7), suggesting that structural modifications can enhance anticancer potency .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and modes of action for similar compounds against target proteins involved in cancer progression. These studies support the hypothesis that structural features significantly influence biological activity .

- Comparative Analysis : A comparative study highlighted that compounds structurally related to 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide exhibited varying degrees of activity against COX enzymes and cancer cell lines, underscoring the importance of specific substituents on biological outcomes .

Data Summary Table

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 3,4-Dimethyl-N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzamide | Structure | Anticancer, Anti-inflammatory |

| Related Benzamide Derivative | Structure | Analgesic, Antioxidant |

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide?

The synthesis typically involves multi-step liquid-phase reactions, including:

- Amide coupling : Reacting 3,4-dimethylbenzoyl chloride with a propylamine-linked pyridazinone intermediate under nitrogen atmosphere.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are used to enhance reaction efficiency.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity . Optimization includes temperature control (60–80°C) and catalyst screening (e.g., HOBt/EDCI for amide bond formation) to minimize side products .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and linkage integrity.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₂₁N₃O₂).

- X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles of the pyridazinone ring .

- HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What is the primary biological target of this compound, and how is its inhibitory potency evaluated?

The compound acts as a phosphodiesterase 4 (PDE4) inhibitor , increasing intracellular cAMP levels. Activity is assessed via:

- In vitro enzymatic assays : Using recombinant PDE4 isoforms (e.g., PDE4B) and fluorescent cAMP analogs.

- Cell-based assays : Measuring cAMP accumulation in immune cells (e.g., macrophages) using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize PDE4 inhibitory activity?

- Substituent modifications : Vary methyl groups on the benzamide or pyridazinone rings to enhance binding.

- Enzymatic screening : Test analogs against PDE4 subtypes (PDE4A-D) to identify isoform selectivity.

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with PDE4’s catalytic domain .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Standardize assays : Use identical cell lines (e.g., THP-1 monocytes) and cAMP detection kits.

- Orthogonal validation : Confirm results with radiolabeled cAMP competition assays or phospho-CREB Western blotting.

- Control variables : Account for differences in cell permeability, serum proteins, and metabolic stability .

Q. What computational strategies predict binding interactions between this compound and PDE4?

- Molecular docking : Glide SP/XP protocols model ligand-receptor interactions, highlighting key residues (e.g., Gln443, His234).

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.

- Free-energy calculations : MM-GBSA estimates binding affinity (ΔG) for SAR guidance .

Q. How can pharmacokinetic properties like solubility and bioavailability be improved?

- Prodrug design : Introduce ester or phosphate groups on the pyridazinone ring for enhanced absorption.

- Lipid nanoparticle encapsulation : Improves solubility in aqueous buffers (e.g., PBS, pH 7.4).

- LogP optimization : Reduce hydrophobicity by substituting methyl groups with polar moieties (e.g., -OH, -OCH₃) .

Q. What methodologies elucidate mechanisms beyond PDE4 inhibition (e.g., off-target effects)?

- Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells.

- Chemical proteomics : Use biotinylated analogs coupled with streptavidin pull-down/MS to map interactomes.

- siRNA knockdown : Validate candidate off-targets (e.g., PDE3 or adenylyl cyclases) .

Q. How can researchers address stability challenges during long-term biological assays?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, or pH extremes (2–12) to identify degradation pathways.

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations.

- LC-MS monitoring : Track degradation products (e.g., hydrolyzed pyridazinone) over time .

Q. What experimental designs assess synergistic effects with other anti-inflammatory agents?

- Combination index (CI) method : Use CompuSyn software to quantify synergy (CI <1) with corticosteroids or JAK inhibitors.

- Isobologram analysis : Validate dose reductions while maintaining efficacy in LPS-stimulated macrophage models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.